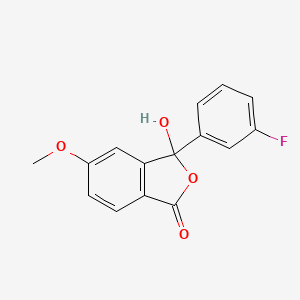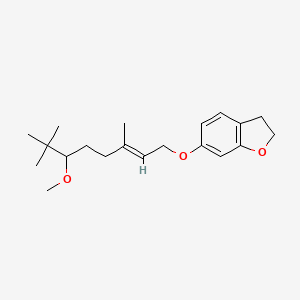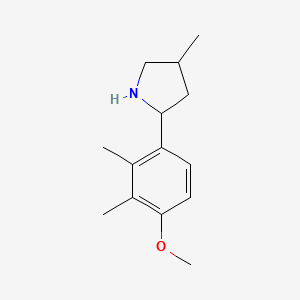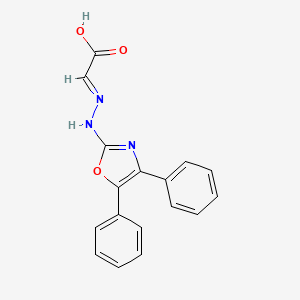
2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an oxazole ring substituted with diphenyl groups and a hydrazono group attached to an acetic acid moiety. Its distinct structure makes it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid typically involves the condensation of 4,5-diphenyloxazole-2-carbaldehyde with hydrazine hydrate, followed by the reaction with chloroacetic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid is not fully understood, but it is believed to interact with various molecular targets through its hydrazono and oxazole functional groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
4,5-Diphenyloxazole: Shares the oxazole ring structure but lacks the hydrazono and acetic acid groups.
2-(4,5-Diphenyloxazol-2-yl)acetic acid: Similar structure but without the hydrazono group.
Hydrazonoacetic acid derivatives: Compounds with similar hydrazono and acetic acid functionalities but different substituents on the oxazole ring.
Uniqueness: 2-(2-(4,5-Diphenyloxazol-2-yl)hydrazono)acetic acid is unique due to the combination of its oxazole ring, diphenyl groups, hydrazono group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H13N3O3 |
|---|---|
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
(2E)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C17H13N3O3/c21-14(22)11-18-20-17-19-15(12-7-3-1-4-8-12)16(23-17)13-9-5-2-6-10-13/h1-11H,(H,19,20)(H,21,22)/b18-11+ |
Clave InChI |
LABFCGFWITWXMD-WOJGMQOQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(OC(=N2)N/N=C/C(=O)O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=N2)NN=CC(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)
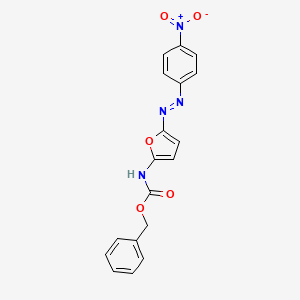
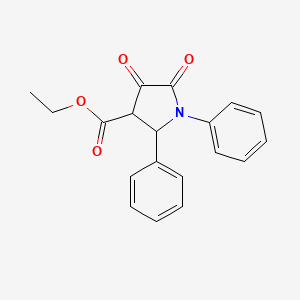
![2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)
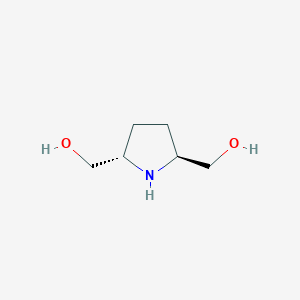

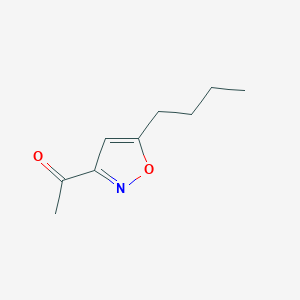
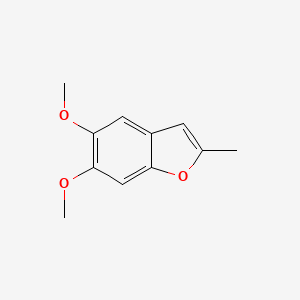
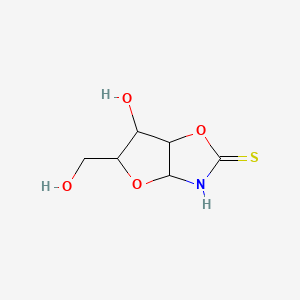
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)
